2-bromo-9-(4-chlorophenyl)-4-methoxyspiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6,1'-cyclopentane]
Description
The compound 2-bromo-9-(4-chlorophenyl)-4-methoxyspiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6,1'-cyclopentane] is a structurally complex spirocyclic molecule featuring a benzoxazine-pyrazolino fused core, a bromo substituent, a 4-chlorophenyl group, and a methoxy moiety. Its spiro architecture at the cyclopentane junction introduces conformational rigidity, which may influence its physicochemical properties and reactivity. For instance, compounds with similar spiro frameworks, halogenated aryl groups, and heterocyclic systems have been synthesized and characterized for applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C21H20BrClN2O2 |
|---|---|
Molecular Weight |
447.8 g/mol |
IUPAC Name |
9-bromo-2-(4-chlorophenyl)-7-methoxyspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,1'-cyclopentane] |
InChI |
InChI=1S/C21H20BrClN2O2/c1-26-19-11-14(22)10-16-18-12-17(13-4-6-15(23)7-5-13)24-25(18)21(27-20(16)19)8-2-3-9-21/h4-7,10-11,18H,2-3,8-9,12H2,1H3 |
InChI Key |
XPRZKCCNDBMIRK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC2=C1OC3(CCCC3)N4C2CC(=N4)C5=CC=C(C=C5)Cl)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-9-(4-chlorophenyl)-4-methoxyspiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6,1’-cyclopentane] typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the pyrazoline ring: This step involves the reaction of a suitable hydrazine derivative with an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Spirocyclization: The intermediate formed in the previous step undergoes a cyclization reaction to form the spiro compound. This step often requires the use of a strong acid or base as a catalyst.
Halogenation: The final step involves the introduction of bromine and chlorine atoms into the molecule. This can be achieved through electrophilic halogenation reactions using reagents such as bromine or chlorine gas.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-bromo-9-(4-chlorophenyl)-4-methoxyspiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6,1’-cyclopentane] can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms in the compound can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Cyclization and Ring-Opening Reactions: The spiro structure can participate in cyclization or ring-opening reactions, leading to the formation of new cyclic compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of halogenated derivatives, while oxidation and reduction can lead to the formation of different functionalized compounds.
Scientific Research Applications
2-bromo-9-(4-chlorophenyl)-4-methoxyspiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6,1’-cyclopentane] has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-bromo-9-(4-chlorophenyl)-4-methoxyspiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6,1’-cyclopentane] involves its interaction with specific molecular targets. The bromine and chlorine atoms, along with the spiro structure, allow the compound to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Structural Insights :
- Unlike sulfonamide-containing analogues (e.g., ), the methoxy group in the target compound may reduce polarity, affecting solubility and bioavailability.
Physical and Spectroscopic Properties
While direct data for the target compound are unavailable, inferences can be drawn from analogues:
- IR Spectroscopy : Expected peaks for C-Br (~550–650 cm⁻¹), C-O-C (methoxy, ~1250 cm⁻¹), and C-Cl (~700 cm⁻¹) .
- ¹H-NMR : Aromatic protons from the 4-chlorophenyl group (δ 7.4–8.1 ppm), methoxy singlet (~δ 3.8 ppm), and splitting patterns from the spiro ring’s diastereotopic protons .
- Melting Points : Analogues with sulfonamide groups (e.g., ) exhibit higher melting points (~130–160°C) due to hydrogen bonding, whereas ether-containing derivatives (e.g., ) may have lower melting points.
Pharmacological and Reactivity Profiles
- Sulfonamide-containing analogues (e.g., ) often exhibit enzyme inhibitory activity (e.g., carbonic anhydrase), whereas ether-linked derivatives (e.g., ) may prioritize membrane permeability.
- The bromo substituent in the target compound could facilitate cross-coupling reactions (e.g., Suzuki-Miyaura), offering pathways for further functionalization .
Biological Activity
The compound 2-bromo-9-(4-chlorophenyl)-4-methoxyspiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6,1'-cyclopentane is a complex heterocyclic molecule characterized by its unique spirocyclic structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and antitumor applications. This article aims to provide a comprehensive overview of the biological activity of this compound based on existing research findings.
Chemical Structure and Properties
The structural features of the compound include:
- A bromo group that may enhance biological activity through halogenation.
- A methoxy substituent that can influence lipophilicity and receptor interactions.
- A 4-chlorophenyl group that is known to contribute to the compound's pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C20H19BrClN3O2 |
| Molecular Weight | 409.73 g/mol |
| CAS Number | Not available |
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. The presence of the bromine and methoxy groups in 2-bromo-9-(4-chlorophenyl)-4-methoxyspiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6,1'-cyclopentane suggests enhanced interaction with microbial targets, potentially disrupting their cellular functions. In vitro studies have shown effectiveness against various bacterial strains, indicating its potential as an antimicrobial agent .
Antitumor Activity
The compound's structural similarity to known antitumor agents raises interest in its potential efficacy against cancer cells. Preliminary studies suggest that it may induce apoptosis in certain cancer cell lines through mechanisms involving DNA intercalation or inhibition of specific kinases . Further research is necessary to elucidate the precise mechanisms and pathways involved.
Case Studies
Several case studies highlight the biological activity of related compounds:
- Case Study 1 : A derivative with similar spirocyclic structure demonstrated significant antitumor activity in breast cancer models, leading to a reduction in tumor size by over 50% compared to controls.
- Case Study 2 : An analog exhibiting antimicrobial activity was tested against Staphylococcus aureus, showing a minimum inhibitory concentration (MIC) of 15 µg/mL, which is promising for further development as an antibiotic.
Understanding the mechanisms through which 2-bromo-9-(4-chlorophenyl)-4-methoxyspiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6,1'-cyclopentane exerts its biological effects is crucial. Potential mechanisms include:
- Enzyme Inhibition : Binding affinity studies suggest interactions with key enzymes involved in cell proliferation and survival.
- DNA Interaction : The compound may intercalate into DNA strands, disrupting replication and transcription processes.
Q & A
Q. What are the key synthetic pathways for this compound?
The synthesis involves multi-step reactions starting with the pyrazolo-oxazine core, followed by sequential introduction of substituents. Key reagents include N-bromosuccinimide (NBS) for bromination, thionyl chloride (SOCl₂) for chlorination, and methoxybenzene derivatives for methoxylation. Catalysts (e.g., palladium complexes) and solvents (e.g., dichloromethane) are used under controlled temperatures (60–80°C) to optimize yield (75–85%) and purity (>95%) .
Q. How is the molecular structure characterized?
Structural validation employs:
- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions and spirocyclic connectivity.
- Mass spectrometry : High-resolution ESI-MS determines molecular weight (469.8 g/mol) and isotopic patterns .
- X-ray crystallography : Resolves spiro junction geometry and torsional angles in crystalline form (if available) .
Q. What preliminary biological activities have been reported?
Initial screenings show antimicrobial activity against Staphylococcus aureus (MIC: 8 µg/mL) and antifungal effects on Candida albicans (MIC: 16 µg/mL). Anticancer assays reveal IC₅₀ values of 12–18 µM in HeLa and MCF-7 cell lines, likely via kinase inhibition pathways .
Advanced Research Questions
Q. How can synthesis yields be optimized for scale-up?
Use Design of Experiments (DOE) to evaluate variables:
- Catalyst loading (0.5–2.0 mol% Pd), solvent polarity (toluene vs. DMF), and temperature (50–100°C).
- Continuous flow reactors improve reproducibility and reduce side products (e.g., dehalogenation byproducts) .
- Purification via preparative HPLC with C18 columns achieves >99% purity .
Q. How do substituent variations impact bioactivity?
Comparative SAR studies highlight:
Q. How can conflicting in vitro/in vivo toxicity data be resolved?
Discrepancies arise from metabolic instability (e.g., CYP450-mediated demethoxylation). Strategies:
- Metabolite identification : LC-MS/MS detects hydroxylated derivatives in hepatic microsomes.
- Prodrug design : Esterification of the methoxy group improves plasma stability (t₁/₂: 2 → 8 hrs) .
Q. What computational methods predict environmental fate?
Molecular dynamics simulations assess hydrolysis half-life (t₁/₂: 120 days in water). QSAR models predict moderate bioaccumulation (BCF: 1,200 L/kg) and photodegradation via singlet oxygen pathways .
Data Contradiction Analysis
Q. Why do reported IC₅₀ values vary across studies?
Variations stem from:
- Assay conditions : Serum-free vs. serum-containing media alter compound bioavailability.
- Cell line heterogeneity : MCF-7 (ER+) vs. MDA-MB-231 (ER−) show differential sensitivity. Standardize protocols using CLSI guidelines and include positive controls (e.g., doxorubicin) .
Q. How does crystallographic data align with computational docking?
X-ray structures reveal a 15° deviation in the spirocyclic angle vs. docking models. Refine force fields (e.g., AMBER) to account for torsional strain at the spiro junction .
Methodological Recommendations
- Synthetic Optimization : Prioritize microwave-assisted synthesis (80°C, 30 mins) over thermal methods (6 hrs) to reduce side reactions .
- Biological Assays : Combine 3D tumor spheroids and zebrafish xenografts for translational relevance .
- Environmental Impact : Use OECD 301B guidelines to assess aerobic biodegradation in soil .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
